2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid
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Overview
Description
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features an oxazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole or pyridine rings, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine ring .
Scientific Research Applications
2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid include other oxazole and pyridine derivatives, such as:
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Pyridine: A six-membered ring containing one nitrogen atom.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen.
Uniqueness
What sets this compound apart is its fused ring structure, which combines the properties of both oxazole and pyridine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-6(11)3-1-2-4-5(8-3)9-7(12)13-4/h1-2H,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJROUANPPZCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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